molecular formula C21H20ClN5O6 B2764882 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1052606-65-1

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2764882
CAS RN: 1052606-65-1
M. Wt: 473.87
InChI Key: MIPJSYUMRIUNLL-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O6 and its molecular weight is 473.87. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds featuring triazole derivatives, similar to the core structure of the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, showing that these compounds can possess good to moderate activities against various microorganisms. This suggests that the compound could be researched for potential antimicrobial applications, leveraging the triazole moiety's ability to interact with biological targets (Bektaş et al., 2007).

Anticancer and Analgesic Agents

Another area of interest is the development of anticancer and analgesic agents. Novel heterocyclic compounds derived from structures similar to the mentioned compound have been synthesized and assessed for their analgesic and anti-inflammatory activities. Some of these compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential research applications in designing new therapeutic agents targeting inflammation and pain, as well as cancer (Abu‐Hashem et al., 2020).

Inhibition Studies

Chloroacetamide derivatives, akin to part of the compound's structure, have been studied for their ability to inhibit fatty acid synthesis in certain algae, hinting at potential applications in understanding and manipulating metabolic pathways for research or biotechnological applications. This could include studies on herbicide action mechanisms or the development of new compounds with selective toxicity towards certain plant or algal species (Weisshaar & Böger, 1989).

Corrosion Inhibition

Additionally, triazole derivatives have been investigated for their role as corrosion inhibitors in various metal surfaces in acidic media. The structure-function relationship derived from these studies can guide the development of more effective and environmentally friendly corrosion inhibitors, which is crucial for industrial applications and the preservation of infrastructure (Li et al., 2007).

properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O6/c1-31-12-5-6-14(16(9-12)33-3)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)11-4-7-15(32-2)13(22)8-11/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPJSYUMRIUNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide

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